1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-

Diazaspiro Structural Identity Procurement Quality Control

Procure 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- (CAS 646056-10-2) to systematically probe the steric and electronic tolerance of the α3-nAChR orthosteric hydrophobic sub-pocket. This specific 5-methoxy analog serves as the critical SAR bridge between the unsubstituted pyridine (TC-2216) and the bulkier isopropoxy derivative with a crystallographically validated binding pose. Essential for patent landscape mapping around US20060058328A1 and for enantioselective docking studies leveraging the single spirocyclic stereocenter. Insist on lot-specific characterization to avoid off-target activity introduced by generic substitution.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 646056-10-2
Cat. No. B11875440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-
CAS646056-10-2
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)N2CCC3(C2)CCCN3
InChIInChI=1S/C13H19N3O/c1-17-12-7-11(8-14-9-12)16-6-4-13(10-16)3-2-5-15-13/h7-9,15H,2-6,10H2,1H3
InChIKeyUGDSYGHDYFSOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- (CAS 646056-10-2) Procurement and Baseline Profile


1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- (CAS 646056-10-2) is a synthetic N-aryl diazaspirocyclic compound with a molecular weight of 233.31 g/mol and a topological polar surface area of 37.4 Ų [1]. It belongs to a class of spirocyclic amines primarily investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and, in some patent families, as neurokinin (NK1) receptor antagonists [2] [3]. While a related analog has been co-crystallized with an acetylcholine binding protein [4], this specific compound is indexed in PubChem (CID 11601092) and appears in intellectual property filings for addiction treatment, but its physicochemical and pharmacological differentiation from close analogs remains sparsely documented in the public domain.

Why 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- Cannot Be Readily Substituted by In-Class Analogs


Within the diazaspiro[4.4]nonane chemical space, minor structural permutations profoundly alter pharmacological profiles. Substitution of the 5-methoxy group on the pyridine ring—as seen in 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)—with hydrogen (TC-2216), isopropoxy, or phenoxy moieties generates compounds with divergent receptor subtype selectivity, binding kinetics, and downstream efficacy [1] [2]. Specifically, the 7-(5-isopropoxy-pyridin-3-yl)-1-methyl analog exhibits a defined binding pose in the orthosteric site of a chimeric α3 nAChR binding protein, confirming that the 5-alkoxy substituent directly engages in critical hydrophobic and hydrogen-bonding interactions [2]. Generic substitution risks not only loss of target engagement but also introduction of off-target activities, underscoring the necessity of precise identity confirmation and lot-specific characterization when sourcing this compound for structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- (CAS 646056-10-2)


Structural Confirmation and Purity Benchmarking Against the Spirocyclic Core

The target compound is unambiguously identified by its InChIKey (UGDSYGHDYFSOJQ-UHFFFAOYSA-N) and SMILES (COC1=CN=CC(=C1)N2CCC3(C2)CCCN3), as cataloged in PubChem CID 11601092 [1]. This distinguishes it from the closely related 2,7-regioisomer (InChIKey: YONFMTQFKOOPLD-UHFFFAOYSA-N) and the 1-methyl derivative (InChIKey: LSWMRRNRJLGHGW-UHFFFAOYSA-N), both disclosed in the same patent family [2]. Computational descriptors derived from this structure, such as a LogP of approximately 1.0 and a topological polar surface area of 37.4 Ų, provide a baseline for chromatographic method development [1]. However, quantitative purity data or certified reference material specifications for this exact CAS are not publicly available.

Diazaspiro Structural Identity Procurement Quality Control

Receptor Binding Mode Inference from a 5-Alkoxy Analog Co-Crystal Structure

A co-crystal structure (PDB 4ZK4, resolution 1.90 Å) of the 5-isopropoxy analog (7-(5-isopropoxy-pyridin-3-yl)-1-methyl-1,7-diaza-spiro[4.4]nonane) in complex with a chimeric Aplysia californica acetylcholine binding protein (Ac-AChBP) harboring the human α3 loop C reveals the ligand's binding pose [1]. The 5-alkoxy chain extends into a hydrophobic sub-pocket, making van der Waals contacts that are absent in the unsubstituted pyridine analog (TC-2216). This structural evidence supports the inference that the 5-methoxy group in the target compound (1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-) will occupy the same pocket, though likely with altered binding affinity due to its shorter alkyl chain and the absence of the N1-methyl group present in the crystallized analog. No direct binding data (e.g., Kd, Ki) are available for the specific methoxy variant.

nAChR Binding Structure-Based Drug Design X-ray Crystallography

Patent-Disclosed Comparative Context: 5-Methoxy vs. 5-Phenoxy and 5-Ethynyl Analogs in Addiction Models

US Patent US20060058328A1 lists 7-(5-methoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane alongside 7-(5-phenoxy-3-pyridyl)-1,7-diazaspiro[4.4]nonane and 7-(5-ethynyl-3-pyridyl)-1,7-diazaspiro[4.4]nonane as exemplary compounds for treating addiction and modulating dopamine secretion [1]. The patent generically claims that compounds within this series exhibit activity at nicotinic acetylcholine receptors and can be used to treat substance dependence and obesity. However, no compound-specific IC50, Ki, or in vivo efficacy data are disclosed for any individual compound, including the methoxy variant. Thus, while the patent establishes a therapeutic utility context, it provides no quantitative differentiation among these analogs.

Addiction Therapeutics nAChR Pharmacology Patent SAR

Physicochemical Differentiation: Calculated Properties vs. Core Scaffold

Computationally derived properties for 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- include a molecular weight of 233.31 g/mol, XLogP3-AA of 1.0, and a topological polar surface area (TPSA) of 37.4 Ų [1]. These values contrast with the simpler unsubstituted core, 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (TC-2216; M.W. 203.28 g/mol, cLogP ~0.5, TPSA 29.0 Ų) . The addition of the methoxy group increases lipophilicity and molecular weight while maintaining a reasonable drug-like profile (Lipinski rules). However, these calculated parameters are not unique differentiators, as many 5-alkoxy and 5-aryloxy analogs will exhibit similar trends.

Drug-likeness Physicochemical Profiling Computational Chemistry

Optimal Research Applications for 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- (CAS 646056-10-2)


Structure-Activity Relationship (SAR) Exploration of the 5-Alkoxy Sub-pocket in Nicotinic Receptor Ligands

Given the crystallographic evidence that the 5-isopropoxy analog occupies a defined hydrophobic sub-pocket in the α3-nAChR orthosteric site [1], researchers can use 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)- to probe the steric and electronic tolerance of this pocket with a smaller alkyl substituent. The compound serves as a bridge between the unsubstituted pyridine (TC-2216) and the bulkier isopropoxy derivative, enabling systematic SAR studies in nAChR-mediated neurotransmitter release assays.

Analytical Reference Standard for Patent-Encompassed Chemical Series

This compound is explicitly named in US patent US20060058328A1, which claims N-aryl diazaspirocyclic compounds for addiction treatment [2]. Pharmaceutical companies and academic labs pursuing freedom-to-operate analyses or patent landscape mapping around nicotinic modulators require authenticated samples of this specific methoxy example to serve as an analytical reference or to be used in comparative infringement studies.

Computational Chemistry and Molecular Docking Template

The well-defined 3D structure of the diazaspiro[4.4]nonane scaffold, combined with the experimentally validated binding pose of a closely related analog [1], positions this compound as a suitable template for in silico docking studies. Its single spirocyclic stereocenter (undefined in PubChem [3]) offers an opportunity to investigate enantioselective binding to nAChR subtypes through computational modeling, preceding experimental synthesis of enantiopure batches.

Chemical Probe in Nicotinic Subtype Selectivity Screening Panels

Although no direct binding data are available for this specific analog, the broader diazaspiro series has been implicated in selective neuronal nAChR modulation [2]. This compound can be incorporated into screening panels alongside its 5-phenoxy and 5-ethynyl congeners to generate head-to-head selectivity profiles across α4β2, α3β4, and α7 nAChR subtypes. Such panel data, once generated, would directly address the current evidence gap and establish quantifiable differentiation for future procurement decisions.

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.